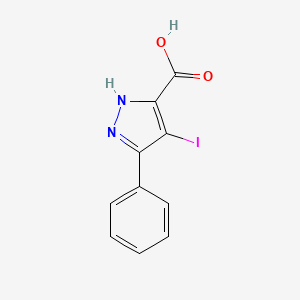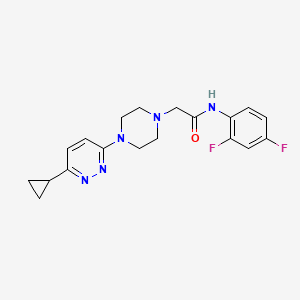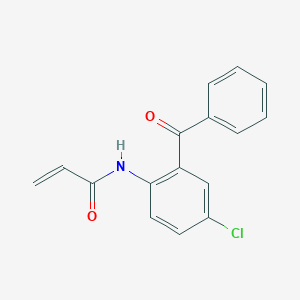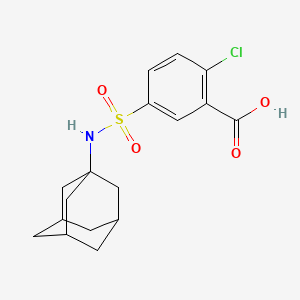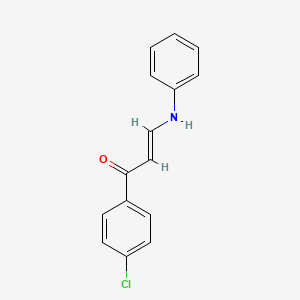
(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one” is a type of chalcone, which is a class of organic compounds with the molecular formula C15H12ClNO . Chalcones are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds often involves a Claisen–Schmidt condensation reaction . This reaction typically involves the condensation of an aromatic ketone (or aldehyde) with an aromatic aldehyde in the presence of a base. The exact synthesis process for “this compound” would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction . These studies have found that the overall geometry of the molecule is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic properties of (E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one derivatives have been extensively studied. These compounds exhibit interesting electronic and chemical properties due to their unique molecular geometry. For instance, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been synthesized and characterized, revealing insights into its vibrational wavenumbers, geometrical parameters, and stability arising from hyper-conjugative interactions and charge delocalization. The compound's first hyperpolarizability indicates potential applications in nonlinear optics (NLO) materials, suggesting a significant electron density transfer between phenyl rings, which is crucial for developing advanced electronic and optoelectronic devices (Najiya et al., 2014).
Electronic Properties and Chemical Reactivity
Another study provides computational insights into the molecular structure, electronic properties, and chemical reactivity of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. This research utilized density functional theory (DFT) to explore its geometrical structure, Mulliken atomic charges, and electronic parameters. The findings highlight the compound's potential in understanding chemical behavior, contributing to the development of materials with tailored electronic properties for specific applications (Adole et al., 2020).
Nonlinear Optical (NLO) Properties
(E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one and related chalcone derivatives have been explored for their linear, second, and third-order NLO properties. These studies employ both experimental techniques and quantum chemical density functional theory calculations to understand their optoelectronic and charge transport properties. Such compounds demonstrate considerable NLO activities and thermal stability, making them suitable for use in semiconductor devices and potentially enhancing the efficiency of electronic and optoelectronic systems (Shkir et al., 2019).
Antimicrobial Activity
The synthesis and molecular docking studies of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone have revealed not only the compound's structural and vibrational characteristics but also its potential antimicrobial activity. Through DFT analysis and experimental data, the molecule demonstrates significant antibacterial and antifungal effects, suggesting its application in developing new antimicrobial agents (Sivakumar et al., 2021).
Orientations Futures
The future directions for research on “(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one” could include further studies on its synthesis, molecular structure, and biological activities. In particular, it could be interesting to explore its potential applications in optoelectronic device fabrications, given the significant electrooptic properties of similar compounds .
Propriétés
IUPAC Name |
(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-8-6-12(7-9-13)15(18)10-11-17-14-4-2-1-3-5-14/h1-11,17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCSLOHTERTVCE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)

![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)
![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2702626.png)
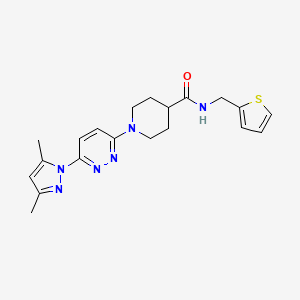
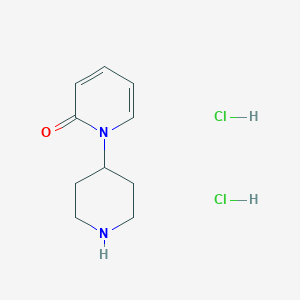
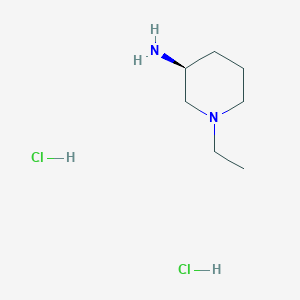
![Methyl 3-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2702632.png)

![1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B2702635.png)
